3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal
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Overview
Description
3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an enal (alkenal) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperazine ring.
Formation of the Enal Group: The final step involves the formation of the enal group through an aldol condensation reaction, where an aldehyde reacts with an enolate ion under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enal group can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions may use reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Nitro, sulfonyl, and other substituted derivatives of the fluorophenyl group.
Scientific Research Applications
3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent targeting neurological pathways, particularly in the treatment of disorders such as schizophrenia and depression.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors, which play crucial roles in mood regulation and cognitive function. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these receptors, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine core, studied for its dopamine D4 receptor binding properties.
4-(3-Fluorophenyl)-2-methyl-4-oxobutanenitrile: A structurally related compound with a nitrile group, used in various synthetic applications.
Uniqueness
3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal is unique due to its specific combination of a piperazine ring, fluorophenyl group, and enal functional group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C15H19FN2O |
---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal |
InChI |
InChI=1S/C15H19FN2O/c1-13-11-17(8-9-18(13)7-2-10-19)12-14-3-5-15(16)6-4-14/h2-7,10,13H,8-9,11-12H2,1H3 |
InChI Key |
VVJAWJSASVGSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C=CC=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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